4-Ethyl-4-(4-methylpiperidin-1-yl)piperidine
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Overview
Description
4-Ethyl-4-(4-methylpiperidin-1-yl)piperidine is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine derivatives are widely used in the synthesis of various drugs due to their versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-4-(4-methylpiperidin-1-yl)piperidine typically involves the reaction of 4-methylpiperidine with ethyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-4-(4-methylpiperidin-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced piperidine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated compounds in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted piperidines .
Scientific Research Applications
4-Ethyl-4-(4-methylpiperidin-1-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Ethyl-4-(4-methylpiperidin-1-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methylpiperidine: A precursor in the synthesis of 4-Ethyl-4-(4-methylpiperidin-1-yl)piperidine.
4-Ethylpiperidine: Another piperidine derivative with similar chemical properties.
N-Ethylpiperidine: A compound with a similar structure but different substitution pattern.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C13H26N2 |
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Molecular Weight |
210.36 g/mol |
IUPAC Name |
1-(4-ethylpiperidin-4-yl)-4-methylpiperidine |
InChI |
InChI=1S/C13H26N2/c1-3-13(6-8-14-9-7-13)15-10-4-12(2)5-11-15/h12,14H,3-11H2,1-2H3 |
InChI Key |
FEGJLKOMJMKUSN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCNCC1)N2CCC(CC2)C |
Origin of Product |
United States |
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